

Spectroscopic Data Comparison: 1-Butoxyethane-1-peroxol and Related Compounds

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Compound of Interest

Compound Name: **1-Butoxyethane-1-peroxol**

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This guide provides a comparative analysis of the predicted spectroscopic data for **1-Butoxyethane-1-peroxol** against experimentally obtained data for structurally related ethers and peroxides. Due to the limited availability of direct experimental spectra for **1-Butoxyethane-1-peroxol**, this document serves as a predictive guide based on established spectroscopic principles and data from analogous compounds. All quantitative data is summarized in tables for straightforward comparison, and detailed experimental protocols for acquiring such data are provided.

Predicted and Comparative Spectroscopic Data

The following tables summarize the expected ^1H NMR and ^{13}C NMR chemical shifts, key IR absorption bands, and mass spectrometry fragmentation patterns for **1-Butoxyethane-1-peroxol**. These predictions are juxtaposed with experimental data from analogous compounds: Butyl Ethyl Ether (an ether analog), and tert-Butyl Hydroperoxide and Di-tert-butyl Peroxide (peroxide analogs).

Table 1: ^1H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	-O-CH-	-O-O-H	-CH ₂ -O-	-CH ₂ -	-CH ₃
1-Butoxyethane-1-peroxol (Predicted)	~4.8-5.0 (q)	~8.0-9.0 (s, broad)	~3.4-3.6 (t)	~1.5-1.7 (m), ~1.3-1.5 (m)	~0.9 (t), ~1.2 (d)
Butyl Ethyl Ether[1][2]	-	-	3.27-3.29 (t)	1.52 (m), 1.36 (m)	0.87 (t), 1.11 (t)
tert-Butyl Hydroperoxide[3][4]	-	(variable)	-	-	1.22 (s)
Di-tert-butyl Peroxide[5][6]	-	-	-	-	1.20 (s)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	C-O-O	-O-CH ₂ -	-CH ₂ -	-CH ₃
1-Butoxyethane-1-peroxol (Predicted)	~105-110	~68-72	~30-32, ~18-20	~13-15, ~20-22
Butyl Ethyl Ether[1]	-	70.1, 66.0	32.1, 19.4	15.0, 13.5
tert-Butyl Hydroperoxide[7][8][9]	~78-80	-	-	~26-27
Di-tert-butyl Peroxide	~79-80	-	-	~26-27

Table 3: Infrared (IR) Spectroscopy Data (in cm⁻¹)

Compound	O-H Stretch	C-H Stretch	C-O Stretch	O-O Stretch
1-Butoxyethane-1-peroxol (Predicted)	3200-3600 (broad)	2850-3000	1050-1150	800-900 (weak)
Butyl Ethyl Ether[10]	-	2850-3000	~1120	-
tert-Butyl Hydroperoxide[11] [1]	3300-3500 (broad)	2850-3000	~1190	(not prominent)
Di-tert-butyl Peroxide[12]	-	2850-3000	~1190	(not prominent)

Table 4: Mass Spectrometry (MS) Data (m/z of Key Fragments)

Compound	Molecular Ion (M+)	Key Fragments
1-Butoxyethane-1-peroxol (Predicted)	134 (likely weak or absent)	117 (M-OH), 101 (M-OOH), 87, 75, 59, 57, 45, 43, 29
Butyl Ethyl Ether[13][14]	102 (weak)	59, 45, 29
tert-Butyl Hydroperoxide[11] [15][16][17]	90 (weak)	75, 73, 59, 57, 43, 41
Di-tert-butyl Peroxide	146 (absent)	73, 57, 43, 41

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube. The choice of solvent should be based on the analyte's solubility and the desired chemical shift window.

- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
- ^1H NMR Acquisition:
 - Tune and shim the probe to optimize the magnetic field homogeneity.
 - Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
 - Use a standard pulse sequence (e.g., zg30) with a relaxation delay of 1-2 seconds.
 - Process the resulting Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of ^{13}C .
 - Use a standard pulse sequence (e.g., zgpg30) with a wider spectral width than for ^1H NMR.
 - Process and reference the spectrum similarly to the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid):
 - Place a single drop of the liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).
 - Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.

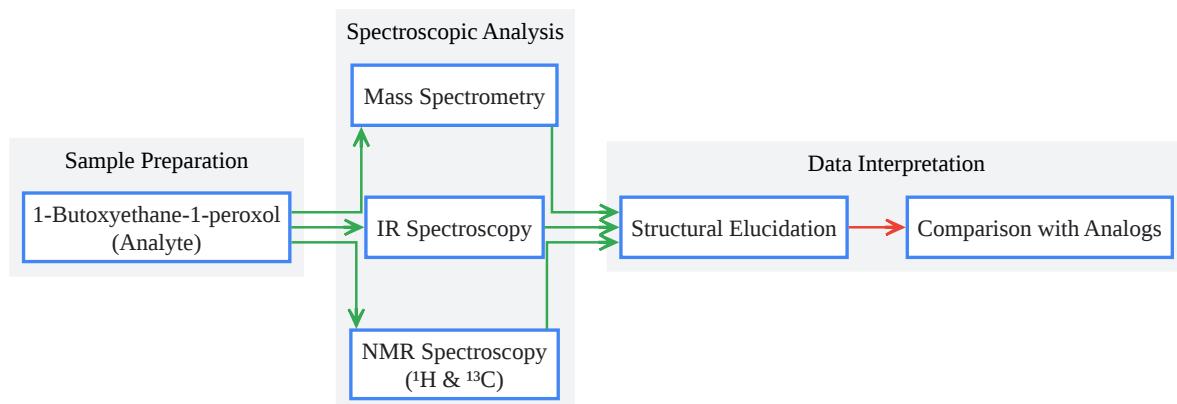
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the clean, empty salt plates.
 - Place the sample-containing salt plates in the spectrometer's sample holder.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method. For volatile compounds like ethers and peroxides, direct infusion or injection into a Gas Chromatography (GC-MS) system is common.
- Ionization: Utilize Electron Ionization (EI) as a standard method for generating ions. In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: An electron multiplier or similar detector records the abundance of each ion.
- Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus m/z . The molecular ion peak (if present) provides the molecular weight of the compound, while the fragmentation pattern offers structural information.

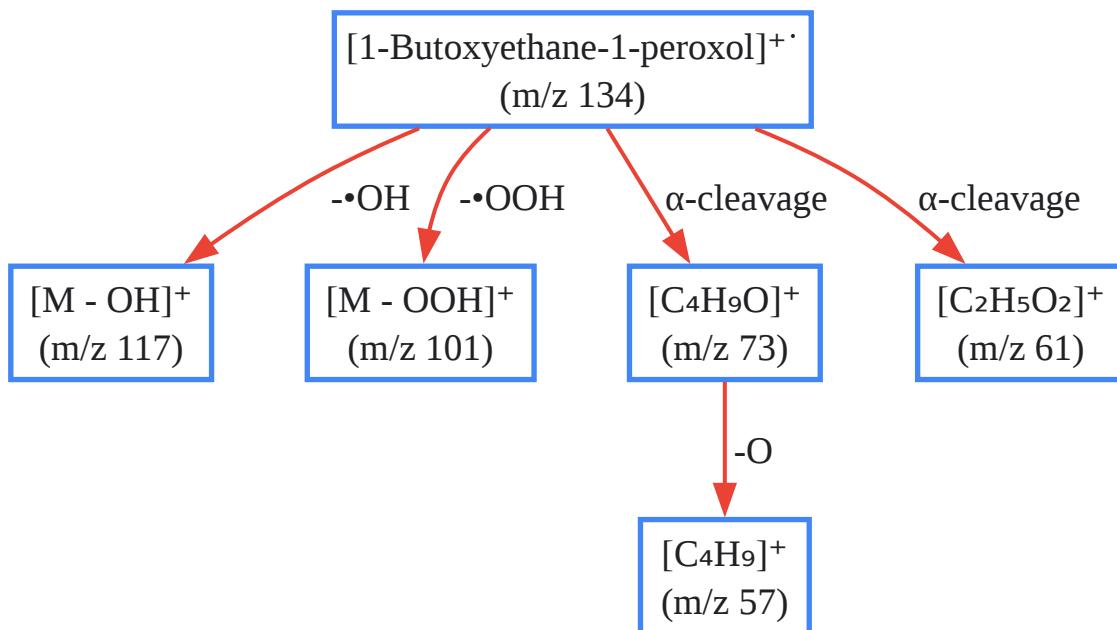
Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the predicted fragmentation pathway of **1-Butoxyethane-1-peroxol**.



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Caption: Workflow for Spectroscopic Analysis of **1-Butoxyethane-1-peroxol**.



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Caption: Predicted Mass Spectrometry Fragmentation of **1-Butoxyethane-1-peroxol**.

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